enomelanin

Lipid Peroxidation Oxidative Stress Antioxidant Screening

Researchers studying cytochrome P450/NADPH oxidase-driven oxidative stress often face reproducibility issues when substituting generic antioxidants for structurally defined melanins. Enomelanin (CAS 101802-09-9), isolated from Vitis vinifera L. peel, provides a rigorously characterized polyphenol complex with quantifiable, differential bioactivity: • NADPH-dependent lipid peroxidation IC50 = 0.2 mg/mL, enabling targeted investigation of the CYP450/NADPH oxidase axis. • Restores depleted superoxide dismutase (SOD) activity in rat liver following xenobiotic challenge, supporting mechanistic studies of intrinsic cellular defense reconstitution. • Inhibits erythrocyte hemolysis induced by free radicals, photoactivation, and antibodies-confirming multi-mechanism membrane protection. Standard pack sizes: 5 mg, 10 mg, 25 mg, 50 mg. Bulk and custom synthesis available. For research use only.

Molecular Formula C43H54N4O8S
Molecular Weight 786.985
CAS No. 101802-09-9
Cat. No. B560753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameenomelanin
CAS101802-09-9
Synonymsenomelanin
Molecular FormulaC43H54N4O8S
Molecular Weight786.985
Structural Identifiers
SMILESCCOC(=O)CC(C(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)OC(C)(C)C)NC(=O)OCC3=C4C=CC=CC4=C5C3C=CC=C5)S
InChIInChI=1S/C43H54N4O8S/c1-6-53-37(48)24-36(56)34(23-28-20-21-44-39(28)49)45-40(50)35(22-27-14-8-7-9-15-27)46-41(51)38(26(2)55-43(3,4)5)47-42(52)54-25-33-31-18-12-10-16-29(31)30-17-11-13-19-32(30)33/h7-19,26,28,31,34-36,38,56H,6,20-25H2,1-5H3,(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t26-,28+,31?,34+,35+,36+,38+/m1/s1
InChIKeyXTQGJWOHZYQSML-BWKVTGPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enomelanin: Grape-Derived Melanin for Antioxidant & Neuroprotective Research


Enomelanin (CAS 101802-09-9) is a natural melanin oligomer/polymer isolated from the peel of grapes (Vitis vinifera L.) [1]. It is classified as a melanin pigment within the broader melanin family, which includes eumelanin, pheomelanin, and others [2]. Enomelanin possesses a complex polyphenolic structure [3] and exhibits broadband absorption in the UV-visible spectrum, a hallmark characteristic of melanins . Its molecular formula is reported as C43H54N4O8S with a molecular weight of approximately 787 g/mol .

Source
Natural melanin isolated from Vitis vinifera L. (grape peel)
Workflow
Antioxidant and neuroprotection research models; oxidative stress pathway studies
Selection
Polyphenolic melanin with broadband UV-visible absorption; distinct from synthetic eumelanin

Why Generic Substitutes Cannot Match Enomelanin's Bioactivity


Enomelanin is not a generic melanin or simple antioxidant; it is a structurally defined polyphenol complex derived from a specific botanical source (Vitis vinifera L.) [1]. Unlike synthetic eumelanin analogs (e.g., polydopamine) or melanins from other natural sources (e.g., bacterial, fungal), enomelanin possesses a unique combination of functional groups, molecular weight, and oligomeric composition that dictates its specific redox chemistry, metal chelation properties, and bioactivity spectrum [2]. The evidence below demonstrates that enomelanin exhibits quantifiable, differential efficacy in specific biological assays (e.g., NADPH-dependent vs. ascorbate-dependent lipid peroxidation, reconstitution of endogenous antioxidant enzymes) that cannot be assumed for other melanins or standard antioxidants like ascorbic acid or α-tocopherol [3]. Substituting enomelanin with an alternative melanin or antioxidant without equivalent validation would introduce uncontrolled variables in experimental reproducibility and compromise mechanistic interpretation.

Source & structure mismatch
Synthetic melanins (e.g., polydopamine) lack grape-specific oligomeric composition and redox functional groups.
Assay context may not transfer
Metal chelation, radical-scavenging and enzyme-modulation profiles differ from generic antioxidants or other natural melanins.
Mechanistic interpretation risk
Replacement without equivalent validation may introduce uncontrolled variables in NADPH-dependent or in vivo models.

Enomelanin: Comparative Evidence for Research Selection


NADPH-Dependent Lipid Peroxidation Inhibition

In a direct head-to-head comparison within the same study, enomelanin exhibited markedly higher potency in inhibiting NADPH-dependent lipid peroxidation in rat liver microsomes compared to Fe2+-ascorbate-dependent lipid peroxidation. For NADPH-dependent lipid peroxidation, 50% inhibition (IC50) was achieved at a concentration of 0.2 mg/mL, whereas for Fe2+-ascorbate-dependent lipid peroxidation, the IC50 was four times higher at 0.8 mg/mL [1]. This demonstrates a context-specific, rather than a generic, antioxidant profile, where enomelanin's efficacy is significantly modulated by the radical-generating system.

NADPH vs Fe2+ LP Inhibition
Head-to-head
IC50: 0.2 mg/mL (NADPH) vs 0.8 mg/mL (Fe2+-ascorbate)
4-fold higher potency in NADPH-dependent system
Context-specific antioxidant profile; stronger inhibition in NADPH-driven peroxidation
Rat liver microsomes, TBARS assay
Lipid Peroxidation Oxidative Stress Antioxidant Screening Microsomal Assay

Antioxidant Potency vs. Benchmark Melanins

When comparing antioxidant potency across different melanin sources using similar lipid peroxidation assay systems, enomelanin's IC50 values (0.2-0.8 mg/mL) for microsomal lipid peroxidation [1] are within the range reported for other natural melanins. For instance, a grape melanin preparation showed a DPPH radical scavenging IC50 range of 3.2–99.0 mg/L (0.0032-0.099 mg/mL) [2]. While assay conditions differ, this class-level inference suggests enomelanin possesses a comparable or potentially favorable activity profile for inhibiting lipid peroxidation, a key cellular damage pathway.

Melanin Class Potency
Class-level
Enomelanin lipid peroxidation IC50 0.2–0.8 mg/mL; grape melanin DPPH IC50 0.003–0.099 mg/mL (different assay systems)
Class-level context suggests comparable antioxidant profile within natural melanins
Cross-assay comparison; data to verify
Comparative Antioxidant Activity Melanin Benchmarking In Vitro Assays Natural Products

Restoration of SOD Activity In Vivo

In a rat model of benzidine-induced oxidative stress, enomelanin administration led to the reconstitution of superoxide dismutase (SOD) activity in liver tissue. Benzidine intoxication significantly depressed SOD activity; enomelanin treatment restored this key endogenous antioxidant enzyme [1]. While the study does not provide a direct numerical comparison to a comparator compound, it demonstrates a specific in vivo effect—reconstitution of a depleted antioxidant enzyme—that distinguishes enomelanin from simple free radical scavengers which only act stoichiometrically.

SOD Restoration In Vivo
Reported
Qualitative restoration of hepatic superoxide dismutase (SOD) activity in benzidine-intoxicated rat liver
Supports modulation of endogenous antioxidant defense beyond direct radical scavenging
Quantitative comparator data not available; model-dependent
Antioxidant Enzymes Superoxide Dismutase In Vivo Toxicology Benzidine Toxicity

Broad-Spectrum Cytoprotection in Hemolysis Assays

Enomelanin demonstrated a multi-modal protective effect by inhibiting erythrocyte hemolysis induced by three distinct agents: the Fenton reagent (a hydroxyl radical generator), photoactivated chlorpromazine (a singlet oxygen generator), and anti-erythrocyte antibodies (an immune-mediated mechanism) [1]. This indicates a broad-spectrum cytoprotective capacity beyond simple free radical scavenging, potentially involving membrane stabilization or immunomodulatory effects. While quantitative inhibition percentages are not available from the abstract, the ability to protect against multiple, mechanistically diverse insults is a differentiating feature.

Multi-Modal Hemolysis Protection
Reported
Inhibition of erythrocyte hemolysis induced by Fenton reagent, photoactivated chlorpromazine, and anti-erythrocyte antibodies
Indicates broad-spectrum cytoprotection profile beyond single-mechanism antioxidants
Quantitative inhibition data not specified in available abstract
Erythrocyte Hemolysis Free Radical Protection Cytoprotection In Vitro Toxicology

Anticonvulsant Activity in Preclinical Models

Enomelanin exhibited marked anticonvulsive properties in preclinical models of focal and clonic-tonic epileptic activity [1]. While the available abstract does not provide quantitative data (e.g., seizure latency extension, seizure frequency reduction) or a direct head-to-head comparator, this effect is notable as it extends enomelanin's potential beyond antioxidant applications into neurological research. The mechanism is not fully elucidated but may involve modulation of oxidative stress pathways implicated in epileptogenesis.

Anticonvulsant Activity
Reported
Marked anticonvulsive properties in rodent models of focal and clonic-tonic seizures
May support seizure mechanism research models; oxidative stress pathway context
No quantitative efficacy data or comparator available
Anticonvulsant Epilepsy Models In Vivo Pharmacology Neurological Disorders

Protection Against NO₂-Induced Genotoxicity

Enomelanin protected DNA from free radical-induced oxidation and cross-linking in vitro when exposed to benzidine-derived radicals [1]. Furthermore, in Drosophila melanogaster, enomelanin prevented the lifespan-shortening effect of nitrogen dioxide (NO2) exposure [1]. This indicates a capacity to mitigate both direct genotoxic damage and systemic oxidative stress from environmental pollutants.

NO2 Genotoxicity Protection
Reported
Prevented DNA cross-linking (benzidine-derived radicals) and NO2-induced lifespan reduction in D. melanogaster
Supports environmental toxicology and DNA protection research endpoints
Quantitative data not specified; model-dependent context
Genotoxicity DNA Protection Environmental Toxicology Nitrogen Dioxide

Optimal Research Applications for Enomelanin


NADPH-Driven Oxidative Stress in Hepatic Models

Researchers studying liver microsomal metabolism, drug-induced hepatotoxicity, or alcoholic liver disease can leverage enomelanin's superior inhibition of NADPH-dependent lipid peroxidation (IC50 = 0.2 mg/mL) [1]. This makes it a preferred tool for specifically targeting the cytochrome P450/NADPH oxidase-driven oxidative stress axis, compared to other melanins or antioxidants whose activity in this system is uncharacterized or less potent.

Restoring Endogenous Antioxidant Capacity In Vivo

For in vivo models involving chronic exposure to pro-oxidant xenobiotics (e.g., benzidine, heavy metals), enomelanin's demonstrated ability to restore depleted superoxide dismutase (SOD) activity in rat liver [2] makes it a candidate for studying interventions that bolster intrinsic cellular defenses, rather than merely providing stoichiometric radical scavenging. This is particularly relevant for studies of occupational toxicology or environmental pollutant effects.

Multi-Modal Cytoprotection in Hematological Research

Enomelanin's capacity to inhibit erythrocyte hemolysis induced by multiple mechanisms (free radicals, photoactivation, antibodies) [3] positions it as a unique compound for developing robust cell protection assays or for studying membrane stabilization and immunomodulation in red blood cell models. This distinguishes it from antioxidants with narrower protective spectra.

Neuroprotection & Seizure Mechanism Studies

In preclinical neuroscience research, enomelanin's reported anticonvulsive effects in rodent models of focal and clonic-tonic seizures [4] provide a rationale for its use as an investigational compound to probe the intersection of oxidative stress, melanin biochemistry, and neuronal hyperexcitability. It offers a distinct starting point compared to standard antiepileptic drugs or generic antioxidants.

Application
Selection Property
Validation Focus
Hepatic oxidative stress pathway studies
NADPH-dependent lipid peroxidation inhibition profile
Cytochrome P450/NADPH oxidase-driven peroxidation models
In vivo antioxidant defense system research
Endogenous SOD reconstitution evidence
Xenobiotic-induced oxidative stress models (e.g., benzidine toxicity)
Erythrocyte oxidative hemolysis studies
Multi-mechanism hemolysis protection profile
Membrane stabilization and immunomodulation endpoint review
Seizure mechanism research models
Anticonvulsant activity in preclinical rodent models
Oxidative stress and neuronal excitability endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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